1-Iodo-4-methyl-2-(trifluoromethyl)benzene
Overview
Description
1-Iodo-4-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-4-methyl-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 4-methyl-2-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-methyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic compounds; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst; conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, nitriles, and other substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-Iodo-4-methyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-iodo-4-methyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The iodine atom and trifluoromethyl group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. These transformations can modulate the activity of enzymes, receptors, and other biomolecules, leading to changes in biological processes.
Comparison with Similar Compounds
1-Iodo-4-methyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Iodo-4-(trifluoromethyl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
1-Iodo-2-methyl-4-(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
4-Iodo-3-methylbenzotrifluoride: Another isomer with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-iodo-4-methyl-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3I/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDQHLMNWYQNTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735214 | |
Record name | 1-Iodo-4-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369852-22-1 | |
Record name | 1-Iodo-4-methyl-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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